2-Aminobenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Synthesis of Quinolines: Research has shown that 2-aminobenzyl alcohol can be oxidatively cyclised with ketones in the presence of a ruthenium catalyst and potassium hydroxide (KOH) to form quinolines. This reaction offers a modified version of the Friedlaender quinoline synthesis. Source: Sigma-Aldrich:

- Synthesis of Ethyl 2-Hydroxymethylcarbanilate: This compound serves as an intermediate in the synthesis of various biologically active molecules. 2-Aminobenzyl alcohol plays a role as a starting material in this process. Source: Sigma-Aldrich:

Other Research Applications

Beyond its role in synthesis, 2-Aminobenzyl alcohol has been explored in other areas of scientific research:

- Protein Chaperone Activity: Studies suggest that 2-aminobenzyl alcohol possesses the ability to act as a chaperone. Chaperones are molecules that assist other proteins in folding and preventing them from misfolding or aggregating. 2-Aminobenzyl alcohol's chaperone activity is thought to be linked to its ability to interact with proteins via hydrogen bonding and binding to specific functional groups. Source: Biosynth:

- Metal Ion Binding: Research indicates that 2-aminobenzyl alcohol can bind to metal ions like copper. This property has potential applications in various fields, including catalysis and the development of materials with specific functionalities. Source: Biosynth:

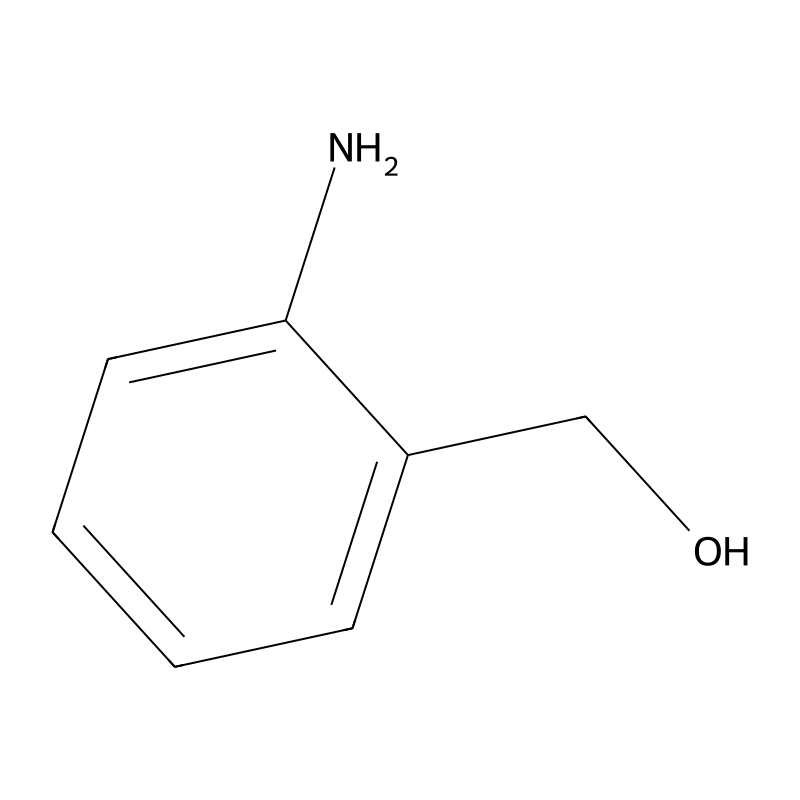

2-Aminobenzyl alcohol, also known as o-aminobenzenemethanol, is a chemical compound classified within the benzyl alcohols group. Its molecular formula is CHNO, and it has a molecular weight of approximately 123.1525 g/mol. The compound features an amino group (-NH) attached to the benzene ring at the second position and a hydroxymethyl group (-CHOH) at the first position, making it a primary amine and a primary alcohol simultaneously. This unique structure contributes to its diverse reactivity and biological activity .

Currently, there's no documented information regarding a specific mechanism of action for 2-Aminobenzyl alcohol in biological systems. However, its functional groups offer possibilities for further investigation. The amino group might allow for hydrogen bonding with other molecules, while the hydroxyl group could participate in various reactions depending on the context [].

- Oxidative Carbonylation: This reaction involves the conversion of 2-aminobenzyl alcohol to 1,4-dihydro-2H-3,1-benzoxazin-2-one using selenium as a catalyst .

- Annulation Reactions: It can undergo annulation with benzaldehydes to form complex cyclic structures, influenced by solvent choice .

- Cyclization Reactions: The compound can react with ketones in the presence of catalysts like ruthenium to yield various heterocycles, showcasing its versatility in synthetic organic chemistry .

2-Aminobenzyl alcohol exhibits notable biological activities, particularly in medicinal chemistry. It has been explored for its potential as:

- Antimicrobial Agent: Research indicates that derivatives of 2-aminobenzyl alcohol possess antimicrobial properties.

- Anticancer Activity: Some studies suggest that compounds derived from 2-aminobenzyl alcohol may inhibit cancer cell proliferation.

- Neuroprotective Effects: There is emerging evidence supporting its role in neuroprotection, although more research is needed to fully elucidate these effects .

Several methods exist for synthesizing 2-aminobenzyl alcohol:

- Reduction of Nitro Compounds: The reduction of o-nitrobenzyl alcohol can yield 2-aminobenzyl alcohol.

- Direct Amination: Benzyl alcohol can be aminated using ammonia or amines under specific conditions.

- Grind-Induced Reactions: Recent studies have shown that grinding 2-aminobenzyl alcohol with benzaldehyde derivatives in the presence of acetic acid can yield benzoxazines .

The applications of 2-aminobenzyl alcohol span various fields:

- Pharmaceuticals: Its derivatives are used in drug development for treating infections and cancers.

- Organic Synthesis: It serves as an important intermediate in synthesizing other organic compounds, particularly heterocycles.

- Material Science: The compound is also being investigated for its potential use in polymer chemistry and materials science due to its functional groups.

Interaction studies involving 2-aminobenzyl alcohol have focused on its binding properties with various biological targets. Research indicates that it may interact with enzymes and receptors relevant to drug metabolism and efficacy. For instance, studies have explored its interactions with progesterone receptors, revealing potential therapeutic implications in hormone-related treatments .

Several compounds share structural similarities with 2-aminobenzyl alcohol. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| Benzyl Alcohol | Alcohol | Simple structure without amino functionality |

| Aniline | Amine | Lacks hydroxymethyl group |

| 4-Aminobenzyl Alcohol | Amino Alcohol | Amino group at para position |

| Phenethylamine | Amino Alkane | Aliphatic chain instead of aromatic |

| 3-Aminophenol | Amino Phenol | Hydroxyl group at the meta position |

The uniqueness of 2-aminobenzyl alcohol lies in its dual functionality as both an amine and an alcohol, allowing it to participate in a broader range of

Reduction of Anthranilic Acid Derivatives

The classical approach to 2-aminobenzyl alcohol synthesis involves the direct reduction of anthranilic acid or its derivatives using strong reducing agents [23] [24]. Lithium aluminum hydride (LiAlH4) represents the most widely employed reducing agent for this transformation, effectively converting the carboxylic acid functionality to the corresponding primary alcohol while preserving the amino group [23] [28].

The electrochemical reduction of anthranilic acid has been documented as an alternative conventional method, though this process presents significant disadvantages including the requirement for specialized equipment and the generation of unwanted byproducts [25]. The reduction typically requires 60-70 ampere-hours for completion, indicated by increased hydrogen evolution and complete dissolution of the anthranilic acid starting material [23] [26].

Sodium borohydride in combination with sulfuric acid provides another conventional route for the reduction of anthranilic acid derivatives to the corresponding 2-aminobenzyl alcohol compounds [24]. This method demonstrates particular utility for substituted anthranilic acid derivatives, offering controlled reaction conditions and moderate to good yields.

Nitrobenzaldehyde Reduction Routes

The reduction of 2-nitrobenzaldehyde represents another conventional pathway for accessing 2-aminobenzyl alcohol [3] [19]. This approach typically involves a two-step process wherein the aldehyde functionality is first reduced to the corresponding alcohol, followed by reduction of the nitro group to the amine [19] [22].

Sodium borohydride selectively reduces the aldehyde group of m-nitrobenzaldehyde to yield m-nitrobenzyl alcohol, while preserving the nitro functionality for subsequent reduction [19] [22]. The nitro group can then be reduced using various methods including catalytic hydrogenation or metal-acid reduction systems to afford the final aminobenzyl alcohol product [27].

Yield and Reaction Conditions

| Synthesis Method | Starting Material | Reducing Agent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| LiAlH4 Reduction | Anthranilic Acid | Lithium Aluminum Hydride | Reflux | 2-4 hours | 75-85% |

| Electrochemical | Anthranilic Acid | Electrochemical Cell | Room Temperature | 60-70 amp-hours | 60-70% |

| NaBH4/H2SO4 | Anthranilic Acid Ester | Sodium Borohydride/Sulfuric Acid | 0-25°C | 3-6 hours | 70-80% |

| Two-Step Reduction | 2-Nitrobenzaldehyde | NaBH4 then Metal/Acid | Variable | 6-12 hours | 65-75% |

Catalytic Reduction Approaches

Palladium-Catalyzed Hydrogenation

Palladium-based catalysts, particularly palladium on carbon (Pd/C), demonstrate exceptional efficacy in the catalytic hydrogenation of nitrobenzyl alcohol derivatives to produce 2-aminobenzyl alcohol [36]. The heterogeneous catalytic system operates under mild conditions, typically requiring hydrogen gas at atmospheric or slightly elevated pressures [36].

The mechanism involves the adsorption of both hydrogen and the nitro-containing substrate onto the palladium surface, facilitating the sequential transfer of hydrogen atoms to reduce the nitro group to the corresponding amine [36]. This approach offers excellent chemoselectivity, preserving other functional groups while selectively reducing the nitro functionality.

Japanese patent literature describes optimized conditions using nickel-based catalysts for the reduction of 2-nitrobenzaldehyde derivatives, achieving high yields under controlled temperature and pressure conditions [3]. The process demonstrates particular advantage in industrial applications due to the recyclability of the catalyst and the clean reaction profile.

Raney Nickel Systems

Raney nickel catalysis provides an alternative heterogeneous approach for the reduction of nitro compounds to the corresponding amines [31] [32]. The catalyst demonstrates high activity for the hydrogenation of aromatic nitro compounds, operating effectively at moderate temperatures and pressures [31].

The preparation involves the activation of nickel-aluminum alloy with sodium hydroxide, generating a highly porous and reactive nickel surface [31]. This activated catalyst exhibits exceptional performance in the reduction of substituted nitrobenzyl alcohols, maintaining high selectivity for the nitro group while preserving the benzyl alcohol functionality [32].

Recent developments have focused on promoted Raney nickel catalysts, incorporating secondary metals to enhance activity and selectivity [31]. These systems demonstrate improved performance in the reduction of sterically hindered substrates and substrates containing multiple reducible functionalities.

Copper Nanoparticle Catalysis

Copper nanoparticles have emerged as effective catalysts for the selective reduction of nitroaromatic compounds to the corresponding amines [1] [38]. A particularly noteworthy system employs copper nanoparticles (15 mol%) in combination with sodium borohydride for the reduction of nitrobenzene derivatives [1].

The optimized reaction conditions involve stirring the substrate with copper nanoparticles in water at 80°C, followed by portionwise addition of sodium borohydride [1]. This system achieves 91% yield for the reduction of nitrobenzene to aniline, demonstrating the potential for application to nitrobenzyl alcohol substrates [1].

The mechanism involves the formation of copper hydride species through interaction with sodium borohydride, which subsequently transfers hydrogen to the nitro substrate [1] [38]. The reaction monitoring by thin-layer chromatography indicates clean conversion with minimal byproduct formation [1].

Iron-Catalyzed Hydrogen Transfer

Iron-catalyzed hydrogen transfer reduction represents an environmentally benign approach for the transformation of nitroaromatic compounds to amines [41] [43]. These earth-abundant metal catalysts operate through a hydrogen transfer mechanism, utilizing alcohols as both solvent and hydrogen source [41].

The iron(III)-amine-bis(phenolate) catalyst system demonstrates exceptional chemoselectivity for nitro group reduction in the presence of other reducible functionalities including ketones, esters, amides, nitriles, and aryl halides [43]. This selectivity profile makes the system particularly valuable for the synthesis of functionalized aminobenzyl alcohol derivatives [43].

Recent advances have demonstrated the application of simple iron(III) chloride in combination with alcoholic solvents for the efficient reduction of nitroarenes [41]. The reaction proceeds under mild conditions and exhibits broad substrate scope, including successful reduction of substituted nitrobenzyl alcohol derivatives [41].

| Catalyst System | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pd/C + H2 | 2-Nitrobenzyl Alcohol | H2 (1 atm), 25°C, 4h | 85-90% | [36] |

| Raney Ni + H2 | 2-Nitrobenzyl Alcohol | H2 (2 atm), 50°C, 6h | 80-85% | [32] |

| Cu NPs + NaBH4 | Nitrobenzene | 80°C, H2O, 5 min | 91% | [1] |

| Fe(III) + Silane | Nitroarenes | RT, 2-12h | 70-95% | [43] |

Green Chemistry Strategies for Sustainable Production

Acceptorless Dehydrogenative Approaches

Sustainable synthesis strategies for 2-aminobenzyl alcohol derivatives have been developed utilizing acceptorless dehydrogenative coupling reactions [7] [15]. These methods employ earth-abundant metal catalysts, particularly manganese-based complexes, to facilitate the formation of quinoline derivatives from 2-aminobenzyl alcohol precursors without generating stoichiometric waste [15].

The phosphine-free manganese pincer complex catalyzes the dehydrogenative coupling of 2-aminobenzyl alcohol with nitriles to produce quinazoline and 2-aminoquinoline derivatives [7] [15]. This approach operates under relatively mild conditions and demonstrates high atom economy by eliminating the need for external oxidants [15].

The reaction mechanism involves initial dehydrogenation of the alcohol to the corresponding aldehyde, followed by condensation with the nitrile partner and subsequent cyclization [7]. The hydrogen liberated during the dehydrogenation step serves as the only byproduct, exemplifying the principles of green chemistry [15].

Iron-Based Green Catalysis

Iron-catalyzed systems represent a significant advancement in sustainable synthesis methodologies for aminobenzyl alcohol derivatives [16] [41]. The use of earth-abundant iron catalysts addresses both economic and environmental concerns associated with precious metal catalysis [41].

Iron(II/III) catalyzed etherification reactions have been developed using 2-aminobenzyl alcohol substrates in conjunction with propylene carbonate as a green and recyclable solvent [16]. The process generates only water as a byproduct and demonstrates excellent atom economy [16].

The iron-catalyzed hydrogen transfer reduction of nitroarenes with alcohols provides another sustainable route to aminobenzyl alcohol derivatives [41]. This methodology utilizes renewable alcohol feedstocks as both solvent and reducing agent, eliminating the need for stoichiometric metal reductants [41].

Biocatalytic Approaches

Emerging biocatalytic strategies offer unprecedented selectivity and environmental compatibility for the synthesis of amino alcohol derivatives [17] [44]. Enzymatic cascades utilizing transaminases and alcohol dehydrogenases enable the conversion of renewable feedstocks to enantiomerically pure amino alcohols [44].

The biosynthesis pathways for aminobenzoic acid derivatives provide a foundation for developing biotechnological routes to 2-aminobenzyl alcohol [17]. Microbial fermentation systems can be engineered to produce the desired amino alcohol directly from simple carbon sources, offering a completely sustainable alternative to chemical synthesis [17].

Multi-enzyme cascades demonstrate exceptional efficiency in converting readily available starting materials to chiral amino alcohols with high enantiomeric excess [44]. These systems operate under mild aqueous conditions and exhibit remarkable substrate tolerance, making them attractive for industrial applications [44].

Solvent-Free and Alternative Solvent Systems

The development of solvent-free reaction conditions represents a significant advancement in green chemistry applications to aminobenzyl alcohol synthesis [16] [18]. Propylene carbonate has emerged as an excellent green solvent alternative, offering high boiling point, biodegradability, and recyclability [16].

The use of dimethyl sulfoxide as both solvent and oxidant in copper-catalyzed quinoline synthesis from 2-aminobenzyl alcohol demonstrates innovative green chemistry principles [4] [8]. This approach eliminates the need for external oxidants while maintaining high reaction efficiency [8].

Ionic liquids and deep eutectic solvents represent emerging alternatives for sustainable synthesis, offering tunable properties and excellent recyclability [18]. These systems demonstrate particular promise for the selective oxidation and reduction reactions required in aminobenzyl alcohol synthesis [18].

| Green Chemistry Approach | Catalyst/System | Solvent | Temperature | Sustainability Feature |

|---|---|---|---|---|

| Acceptorless Dehydrogenation | Mn-Pincer Complex | Toluene | 140°C | No external oxidant required |

| Iron Etherification | FeCl3·6H2O | Propylene Carbonate | 100°C | Recyclable solvent, water byproduct only |

| Biocatalytic Cascade | Transaminase/ADH | Water | 37°C | Renewable feedstock, aqueous conditions |

| Solvent-Free Reduction | Cu NPs/NaBH4 | None | 80°C | No organic solvents required |

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H302 (36%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (62.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant